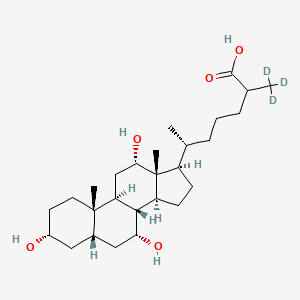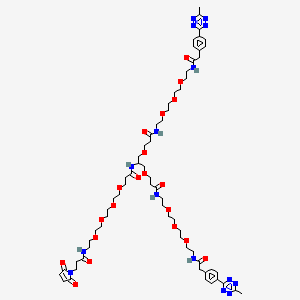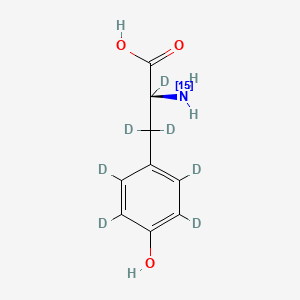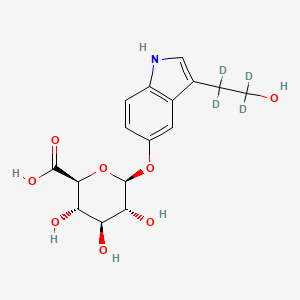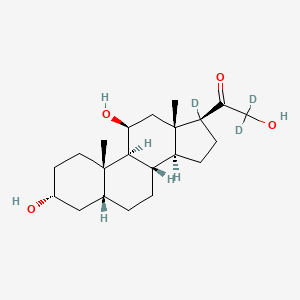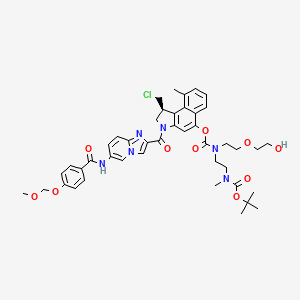
3-Ethyl-2-imine Meloxicam-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-2-imine Meloxicam-d5 is a deuterated analogue of 3-Ethyl-2-imine Meloxicam, which is an impurity of Meloxicam. It is primarily used in proteomics research and other scientific studies. The molecular formula of this compound is C16H12D5N3O4S2, and it has a molecular weight of 384.48 .
Méthodes De Préparation
The synthesis of 3-Ethyl-2-imine Meloxicam-d5 involves the introduction of deuterium atoms into the molecular structure of 3-Ethyl-2-imine Meloxicam. This process typically includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The specific synthetic routes and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .
the general approach involves the use of advanced synthetic techniques and rigorous quality control measures to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
3-Ethyl-2-imine Meloxicam-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of corresponding oxides, while reduction may yield the corresponding alcohols or amines.
Applications De Recherche Scientifique
3-Ethyl-2-imine Meloxicam-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: It is used to study the environmental fate and transport of chemicals.
Clinical Diagnostics: It is used in the development of diagnostic assays and imaging techniques
Mécanisme D'action
The mechanism of action of 3-Ethyl-2-imine Meloxicam-d5 is similar to that of Meloxicam. Meloxicam inhibits prostaglandin synthetase (cyclooxygenase 1 and 2) enzymes, leading to a decreased synthesis of prostaglandins. Prostaglandins normally mediate painful inflammatory symptoms, so their inhibition results in analgesic and anti-inflammatory effects . The deuterated analogue, this compound, is used primarily for research purposes and may not have the same therapeutic effects as Meloxicam .
Comparaison Avec Des Composés Similaires
3-Ethyl-2-imine Meloxicam-d5 is unique due to its deuterated nature, which makes it useful for specific research applications. Similar compounds include:
3-Ethyl-2-imine Meloxicam: The non-deuterated analogue, which is an impurity of Meloxicam.
Meloxicam: A nonsteroidal anti-inflammatory drug used to treat pain and inflammation.
Other Deuterated Analogues: Compounds with similar structures but different isotopic labeling, used for various research purposes
These compounds share similar chemical structures and properties but differ in their specific applications and isotopic compositions.
Propriétés
Formule moléculaire |
C16H17N3O4S2 |
|---|---|
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
4-hydroxy-2-methyl-N-[5-methyl-3-(1,1,2,2,2-pentadeuterioethyl)-1,3-thiazol-2-ylidene]-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19-9-10(2)24-16(19)17-15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3/i1D3,4D2 |
Clé InChI |
OMOBKXDGWGHXMU-SGEUAGPISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
SMILES canonique |
CCN1C=C(SC1=NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


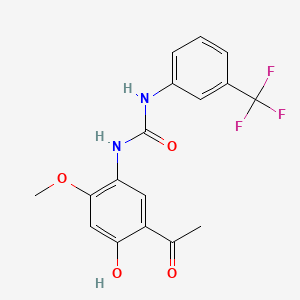
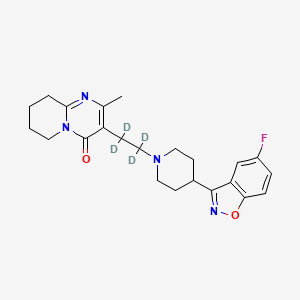
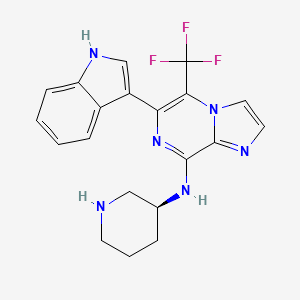
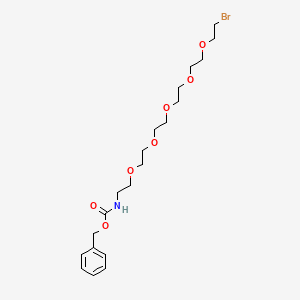

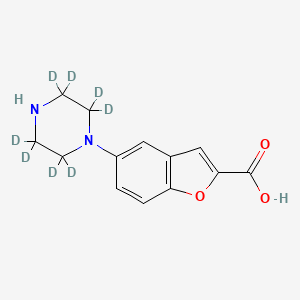
![[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B12417272.png)
![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
